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Compound of Interest

Compound Name: BMS-911172

Cat. No.: B1574176

Executive Summary

BMS-911172 is a potent, highly selective, and brain-penetrant small-molecule inhibitor of
Adaptor-Associated Protein Kinase 1 (AAK1).[1] Originally developed by Bristol Myers Squibb,
it serves as a critical chemical probe for validating AAK1 as a therapeutic target in neuropathic
pain and viral entry inhibition.

Unlike broad-spectrum kinase inhibitors, BMS-911172 exhibits a focused mechanism of action
by targeting the regulation of clathrin-mediated endocytosis (CME). Its structural design
incorporates a D-amino acid motif to enhance metabolic stability while maintaining high affinity
for the ATP-binding pocket of the kinase.

Chemical Profile & Physicochemical Properties[1][2]
[3][4]

BMS-911172 is characterized by a peptidomimetic scaffold, specifically an amide coupling
between a leucine derivative and a functionalized aniline.

Structural Identification
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Parameter Detail

Common Name BMS-911172

(R)-2-Amino-N-(3-(difluoromethoxy)-4-(oxazol-5-

IUPAC Name )
yl)phenyl)-4-methylpentanamide

CAS Number 1644248-18-9 (Free Base)

Molecular Formula C16H19F2N30s3

Molecular Weight 339.34 g/mol
CC(C)CC(NC1=CC=C(C2=CN=CO2)C(OC(F)F)

SMILES

=C1)=0

Physicochemical Properties Table

The following data represents experimentally determined and computationally predicted values
essential for formulation and assay development.
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Property Value Context/Implication

High solubility in acidic media;
Solubility (pH 1.0) 5.85 mg/mL favorable for oral dosing
studies.

Moderate physiological

solubility; may require co-

Solubility (pH 7.4) 0.60 mg/mL
solvents (e.g., DMSO/PEG) for
in vitro use.
Optimal lipophilicity for blood-
cLogP ~1.9 brain barrier (BBB)

penetration.

Topological Polar Surface
TPSA 90.38 A2 Area; within range for CNS
penetration (<90-100 A?).

The primary amine on the
pKa Basic amine leucine moiety allows for salt

formation (e.g., HCI).

Utilizes the D-Leucine
o ) configuration, likely to improve
Chirality (R)-Enantiomer ) . )
metabolic stability against

proteases.

Mechanism of Action (MOA)
AAK1 and Clathrin-Mediated Endocytosis

The primary target, AAK1, is a serine/threonine kinase that regulates the function of the
Adaptor Protein 2 (AP-2) complex.[2][3]

o Basal State: The AP-2 complex recruits clathrin to the plasma membrane.[3]

o Activation: AAK1 phosphorylates the mu-subunit of AP-2 (AP2M1) at Threonine 156.
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» Cargo Recognition: Phosphorylation increases the affinity of AP-2 for cargo motifs (e.g.,
tyrosine-based signals) and stabilizes the clathrin coat.

e Endocytosis: The vesicle invaginates and pinches off.

Inhibition by BMS-911172

BMS-911172 acts as an ATP-competitive inhibitor.[4] By blocking AAK1 activity, it prevents the
phosphorylation of AP2M1.[4] This disruption impairs the recycling of synaptic vesicles
(reducing neurotransmission in pain pathways) and blocks the entry of viruses that hijack CME
(e.g., HCV, Dengue).

MOA Visualization
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Figure 1: Mechanism of Action. BMS-911172 inhibits AAK1, preventing AP2M1 phosphorylation
and halting downstream endocytic processes.[4]

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for handling BMS-911172
in biochemical and cellular assays.
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Stock Solution Preparation

o Solvent: Dimethyl sulfoxide (DMSO).
o Concentration: Prepare a 10 mM stock solution.
o Calculation: Dissolve 3.39 mg of BMS-911172 in 1.0 mL of anhydrous DMSO.

o Storage: Aliquot into light-protective vials and store at -20°C (stable for >6 months) or -80°C
(stable for >1 year). Avoid repeated freeze-thaw cycles.

In Vitro AAK1 Kinase Assay (LanthaScreen™ TR-FRET)

This assay measures the inhibition of AAK1 catalytic activity using a FRET-based readout.
Materials:

e Recombinant Human AAK1 (catalytic domain).

e Substrate: Fluorescein-labeled AP2M1 peptide or generic Ser/Thr peptide.

e ATP (at K_m, typically 10-50 uM).

o Detection Reagent: Terbium-labeled anti-phospho-antibody.

Workflow:

 Dilution: Prepare a 3-fold serial dilution of BMS-911172 in Kinase Buffer (50 mM HEPES pH
7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35).

 Incubation (Compound + Enzyme): Add 5 pL of diluted inhibitor to 5 pL of AAK1 enzyme (0.5
nM final). Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

e Reaction Start: Add 5 pL of Substrate/ATP mix.
¢ Reaction: Incubate for 60 minutes at RT.

o Termination/Detection: Add 10 pL of TR-FRET dilution buffer containing EDTA (to stop
reaction) and Tb-labeled antibody.
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» Readout: Measure fluorescence ratio (520 nm / 495 nm) on a plate reader.

Assay Workflow Visualization
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Figure 2: Standardized workflow for determining IC50 values of BMS-911172 in biochemical
assays.

Synthesis and Preparation

While BMS-911172 is commercially available for research, understanding its synthesis aids in
derivative design. The synthesis typically follows a convergent route:

Fragment A (Aniline Core): Synthesis of 3-(difluoromethoxy)-4-(oxazol-5-yl)aniline.

o This involves installing the difluoromethoxy group and the oxazole ring on a nitrobenzene
precursor, followed by reduction of the nitro group to an aniline.

e Fragment B (Amino Acid): N-Boc-D-Leucine.
o Note the use of the (R)-enantiomer (D-Leucine) as indicated by the IUPAC name.

e Coupling: Amide bond formation between Fragment A and Fragment B using standard
coupling agents (e.g., HATU, DIPEA).

» Deprotection: Removal of the Boc group (e.qg., using TFA or HCI) to yield the free amine
BMS-911172.

Therapeutic Implications & Data
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Neuropathic Pain

BMS-911172 has demonstrated efficacy in preclinical models of neuropathic pain (e.g., Chung
model, formalin assay).[5]

 Efficacy: Significant reduction in phase Il nociceptive behavior.[4]

o Safety: Unlike opioids, AAK1 inhibitors do not appear to cause motor impairment or sedation
at therapeutic doses, likely due to the specific localization of AAK1 and compensation by
other kinases (e.g., GAK) in normal cellular housekeeping, but not in the stress-induced pain
pathway.

Antiviral Activity

AAK1 regulates the entry of viruses requiring clathrin-mediated endocytosis.[4]
o Target: Hepatitis C Virus (HCV), Dengue, Ebola.

e Mechanism: Inhibition of AAK1 prevents the viral particle from being internalized into the host
cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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